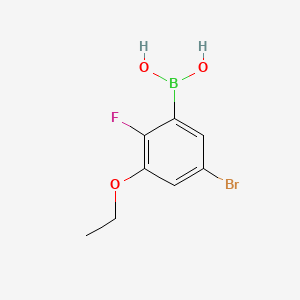

5-Bromo-3-ethoxy-2-fluorophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-ethoxy-2-fluorophenylboronic acid: is an organoboron compound with the molecular formula C8H9BBrFO3 and a molecular weight of 262.87 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, ethoxy, and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-Bromo-3-ethoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-3-ethoxy-2-fluorophenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-Bromo-3-ethoxy-2-fluorophenylboronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . It serves as a versatile building block for the construction of biaryl structures, which are common in many biologically active compounds .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize potential drug candidates and bioactive molecules . Its ability to form stable carbon-carbon bonds makes it valuable in the development of new pharmaceuticals .

Industry: Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials . Its role in the synthesis of biaryl compounds also makes it important in the manufacture of agrochemicals .

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-ethoxy-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

- 5-Bromo-2-fluorophenylboronic acid

- 3-Ethoxy-2-fluorophenylboronic acid

- 5-Bromo-3-methoxy-2-fluorophenylboronic acid

Comparison: 5-Bromo-3-ethoxy-2-fluorophenylboronic acid is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring . This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions . Compared to similar compounds, it may offer different electronic and steric properties, making it suitable for specific synthetic applications .

Actividad Biológica

5-Bromo-3-ethoxy-2-fluorophenylboronic acid is a compound of interest in medicinal chemistry and biological research due to its potential applications in drug development and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is classified as a boronic acid, which is characterized by the presence of a boron atom bonded to an organic group. The chemical structure can be represented as follows:

This compound is often utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .

Target Interactions

Boronic acids, including this compound, interact with various biological targets. They can act as nucleophiles in cross-coupling reactions, facilitating the formation of biaryl compounds. The mechanism involves the formation of a complex with palladium catalysts, which is crucial for the transmetalation step in these reactions .

Biological Pathways

Research indicates that boronic acids may also interact with specific enzymes and proteins within metabolic pathways. For example, they can influence boron metabolism and may interact with transporters that affect their distribution within cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of phenylboronic acids. For instance, related compounds have demonstrated moderate antibacterial activity against various pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for some phenylboronic acids suggest they could serve as effective antimicrobial agents .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 32 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | 16 |

| This compound | Bacillus cereus | <16 |

These findings suggest that modifications to the boronic acid structure can enhance biological activity, potentially leading to new therapeutic agents .

Study on Antimicrobial Activity

A study focused on the synthesis and antimicrobial evaluation of various phenylboronic acids found that structural variations significantly influenced their efficacy. Compounds containing electron-withdrawing groups exhibited increased acidity and enhanced interaction with microbial targets. The study concluded that certain derivatives could outperform existing antifungal agents such as Tavaborole (AN2690) against specific strains .

Structure-Activity Relationship (SAR)

Research into the SAR of phenylboronic acids has revealed that fluorinated derivatives tend to exhibit higher lipophilicity and better binding properties compared to their non-fluorinated counterparts. This characteristic is particularly important for enhancing the pharmacokinetic profiles of potential drug candidates.

Propiedades

IUPAC Name |

(5-bromo-3-ethoxy-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4,12-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPXHUECANMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OCC)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.87 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.